molecular formula C10H10O4 B3025481 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone CAS No. 583860-52-0

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone

Cat. No. B3025481
M. Wt: 194.18 g/mol
InChI Key: FHUCEIUGQFHJJW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is a chemical compound with the empirical formula C10H10O3 . It is a derivative of 1,4-benzodioxin, a type of aromatic ether that is a common structural component in various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone can be represented by the SMILES string CC(N)c1ccc2OCCOc2c1 . This indicates that the compound contains a benzodioxin ring attached to an ethanone group .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone are not available, benzodioxin derivatives are known to participate in various chemical reactions, highlighting their versatile chemical properties .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is 178.1846 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antibacterial and Enzyme Inhibition

Research has led to the synthesis of new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone, showcasing potential antibacterial properties and moderate enzyme inhibition capabilities. For instance, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives were synthesized, demonstrating potent antibacterial effects and moderate lipoxygenase enzyme inhibition (Abbasi et al., 2017). Similarly, N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed notable antibacterial potential and efficacy as possible therapeutic agents for inflammatory conditions (Abbasi et al., 2017).

Synthesis of Therapeutic Compounds

The chemical structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone serves as a foundation for synthesizing various therapeutic compounds. For instance, the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been explored as a pathway to potential therapeutic agents (Bozzo et al., 2003). Additionally, racemic and enantiomeric forms of compounds based on this structure have been studied for their anti-inflammatory properties, showcasing the versatility of this chemical scaffold in drug development (Vazquez et al., 1997).

Novel Synthesis Methods

Innovative synthesis methods utilizing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone as a key intermediate have been developed to facilitate the production of diverse chemical entities. Techniques such as palladium-catalyzed annulation have been employed to create 2,3-dihydro-2-substituted-2-vinyl-1,4-benzodioxins, expanding the toolkit for synthesizing benzodioxin derivatives (Labrosse et al., 2002).

Biocatalysis

The application of biocatalysis in synthesizing enantiomerically pure derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone has been explored, highlighting the potential for efficient and environmentally friendly production methods. An example is the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxamide, showcasing a novel approach to obtaining optically pure chiral building blocks for pharmaceutical synthesis (Mishra et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCEIUGQFHJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402937
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone

CAS RN

583860-52-0
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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